molecular formula C15H17Cl2NO3 B5518877 ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate

ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate

Cat. No. B5518877
M. Wt: 330.2 g/mol
InChI Key: XEYBFGMRECGUEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate and related compounds involves multiple steps, including esterification, hydrogenation, and condensation reactions, demonstrating the intricate processes required to produce such specialized compounds. For instance, ethyl 4-piperidinecarboxylate, an important intermediate, was synthesized from isonicotinic acid through esterification and hydrogenation, with yields indicating the efficiency of these processes (Chen Ying-qi, 2007). Similarly, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was achieved via Knoevenagel condensation, showcasing the versatility of synthesis techniques in producing various derivatives (A. D. Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using spectral studies and X-ray diffraction, offering insight into the arrangement of atoms and the conformation of the molecules. For example, the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with various metals revealed the coordination modes and geometry around the metal centers, providing a basis for understanding the chemical reactivity and properties of these complexes (O. Prakash et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and annulation, to form more complex structures. The phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines illustrates the chemical versatility and potential for creating diverse molecular architectures (Xue-Feng Zhu et al., 2003). Such reactions highlight the compound's role as a versatile intermediate in synthesizing a wide range of chemical entities.

Scientific Research Applications

Phosphine-Catalyzed Annulation Synthesis

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This synthesis method demonstrates an efficient route to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Synthesis of Schiff and Mannich Bases

A synthesis pathway for Schiff and Mannich bases involving ethyl imidate hydrochlorides and ethyl carbazate leads to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds are further reacted with isatin and 5-chloroisatin to form Schiff bases, showcasing a versatile approach to synthesizing these bases for various applications (Bekircan & Bektaş, 2008).

Preparation of Piperidinyl Methanone Hydrochloride

The preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates a practical application of piperidine-4-carboxylic acid and ethyl carbonochloridate. This process outlines a method for producing this compound with a reasonable yield, emphasizing the utility of these materials in synthesizing targeted chemical entities (Zheng Rui, 2010).

Anticancer Agent Synthesis

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explores their potential as anticancer agents. This research involves the sequential synthesis of these hybrids and their evaluation, indicating the significance of piperidinyl compounds in developing new therapeutic agents (Rehman et al., 2018).

CPT-11 Activation by Carboxylesterase

The activation of the prodrug CPT-11 by carboxylesterase enzymes highlights the role of ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate derivatives in medical applications, particularly in cancer treatment. This study provides insight into the enzymatic mechanisms that activate certain drugs, improving their therapeutic efficacy (Humerickhouse et al., 2000).

Mechanism of Action

The mechanism of action for similar compounds involves electrophilic aromatic substitution reactions in which a carbocation is attacked by a pi bond from an aromatic ring .

Safety and Hazards

The safety and hazards of similar compounds are determined by their reactivity. For example, di(2,4-dichlorobenzoyl) peroxide can cause a fire when heated and may cause an allergic skin reaction .

properties

IUPAC Name

ethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBFGMRECGUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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